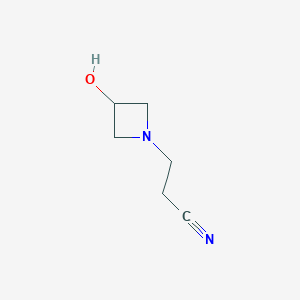![molecular formula C14H9N3O B2594565 3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile CAS No. 2100864-57-9](/img/structure/B2594565.png)
3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCB02 es un inhibidor selectivo de la interacción entre la proteína asociada a P4.1 centrosomal y la tubulina. Se une a la tubulina y compite por el sitio de unión de la proteína asociada a P4.1 centrosomal en la β-tubulina, con un valor de IC50 de 689 nM . Este compuesto ha mostrado una potente actividad antitumoral y no inhibe las quinasas relacionadas con el ciclo celular y el centrosoma o el estado de fosforilación de Aurora A, Plk1, Plk2, CDK2 y CHK1 .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para CCB02 no se detallan explícitamente en la literatura disponible. Se sabe que CCB02 está disponible para fines de investigación y se puede sintetizar a través de servicios de síntesis personalizados . Los métodos de producción industrial tampoco se especifican, pero el compuesto está disponible en varias cantidades para uso en investigación .
Análisis De Reacciones Químicas
CCB02 interactúa principalmente con la tubulina e interrumpe la interacción entre la proteína asociada a P4.1 centrosomal y la tubulina . No experimenta reacciones químicas típicas como oxidación, reducción o sustitución en el contexto de su actividad biológica. El principal producto formado a partir de su interacción es la inhibición de la proliferación de células cancerosas con centrosomas extra .
Aplicaciones Científicas De Investigación
CCB02 tiene aplicaciones significativas en la investigación científica, particularmente en la biología del cáncer. Se ha demostrado que inhibe la proliferación de células cancerosas con centrosomas extra al activar el punto de control del ensamblaje del huso e inducir el reclutamiento de proteínas del material pericentriolar a los centrosomas . Esto mejora las actividades de nucleación de microtúbulos de los centrosomas y previene la proliferación de células cancerosas amplificadas por centrosomas . Los estudios in vivo han demostrado sus potentes efectos antitumorales en ratones desnudos portadores de xenotrasplantes de tumor pulmonar humano subcutáneo .
Mecanismo De Acción
CCB02 ejerce sus efectos al unirse selectivamente a la tubulina y competir por el sitio de unión de la proteína asociada a P4.1 centrosomal en la β-tubulina . Esta interacción interrumpe la interacción entre la proteína asociada a P4.1 centrosomal y la tubulina, lo que lleva a la activación del punto de control del ensamblaje del huso y el reclutamiento de proteínas del material pericentriolar a los centrosomas . Esto mejora las actividades de nucleación de microtúbulos de los centrosomas y previene la proliferación de células cancerosas con centrosomas extra .
Comparación Con Compuestos Similares
CCB02 es único en su inhibición selectiva de la interacción entre la proteína asociada a P4.1 centrosomal y la tubulina. Compuestos similares incluyen otros aglutinantes de tubulina que no ocupan el mismo sitio de unión que CCB02 . Estos compuestos incluyen:
- INH6
- WAY-118959-A
- Mesilato de azul de leucometileno
- Triclabendazol
- Ansamitocina P 3’
- T-900607
- Sulfóxido de albendazol
- CK-666
CCB02 destaca por su especificidad y potente actividad antitumoral sin afectar a otras quinasas relacionadas con el ciclo celular y el centrosoma .
Propiedades
IUPAC Name |
3-methoxybenzo[b][1,6]naphthyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O/c1-18-14-11(7-15)13-10(8-16-14)6-9-4-2-3-5-12(9)17-13/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJYUHRGCPRPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC3=CC=CC=C3C=C2C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dibutylsulfamoyl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2594482.png)
![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)
![N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2594488.png)
![2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2594493.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2594501.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
